
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole
Overview
Description
Chemical Identity:
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole (CAS: 67085-12-5) is a substituted imidazole derivative with the molecular formula C₁₃H₁₄Cl₂N₂ and a molecular weight of 269.17 g/mol . Structurally, it features a chloro-substituted phenyl group attached to a butyl chain, which is further substituted with a chloro atom at the 2-position and linked to an imidazole ring. This compound is a white to pale-yellow solid, though detailed solubility data remain unspecified .
Synthesis and Purity: The compound is synthesized via nucleophilic substitution reactions involving imidazole and chloro-substituted intermediates. highlights its synthesis with high purity (99.31%) alongside minor impurities such as 1-(1-chloro-4-(4-chlorophenyl)butan-2-yl)-1H-imidazole (0.57%) . It is also identified as Butoconazole Impurity 3, a byproduct in the synthesis of the antifungal drug Butoconazole .
Applications:
Primarily used in research, it serves as a reference standard for quality control in pharmaceutical manufacturing, ensuring the purity of Butoconazole .
Preparation Methods
Step-by-Step Preparation Methods
Nucleophilic Substitution with Thionyl Chloride
The most documented method involves chlorinating a hydroxy-containing precursor. A representative procedure from patent CN102649796A is outlined below :
Reactants
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1-[4-(4-Chlorophenyl)-2-hydroxybutyl]imidazole: 18.0 g (0.072 mol)
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Thionyl chloride (SOCl₂): 9.42 g (0.079 mol) or 12.85 g (0.108 mol)
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Dichloromethane (DCM): 100 mL
Procedure
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Reaction Setup : Combine the hydroxy intermediate and DCM in a 250 mL three-necked flask under inert atmosphere.
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Chlorination : Add SOCl₂ dropwise, reflux (40–45°C) for 1 hour.
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Workup : Quench with 10 mL water, adjust to pH 8 using saturated Na₂CO₃.
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Purification : Separate organic layer, concentrate under reduced pressure to obtain a brown oil.
Outcomes
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Yield : 93.9–94.8%
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Purity : 98.2–98.6% (HPLC)
Mechanistic Analysis
The chlorination proceeds via a two-step nucleophilic substitution mechanism:
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Activation : SOCl₂ reacts with the hydroxyl group, forming a chlorosulfite intermediate.
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Displacement : Chloride ion attacks the electrophilic carbon, releasing SO₂ and HCl.
The aprotic solvent (DCM) stabilizes intermediates, while mild reflux accelerates kinetics without promoting side reactions .
Comparative Evaluation of Methodologies
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High Efficiency : 94% yield in 1 hour.
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Scalability : No chromatography needed, reducing costs.
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Reproducibility : Consistent results across SOCl₂ stoichiometries.
Limitations
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Byproduct Formation : Trace sulfonic acids may require additional washes.
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Solvent Choice : DCM’s toxicity necessitates careful handling.
Industrial Considerations
While the patent method is laboratory-scale, industrial adaptation would likely involve:
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Continuous Flow Reactors : Enhance heat transfer and mixing.
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Automated pH Control : Improve consistency during neutralization.
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In-Line Analytics : HPLC monitoring for real-time quality assurance.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Scientific Research Applications
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. The imidazole ring is known to interact with various biological targets, making it a valuable scaffold in drug design.
Agrochemicals: The compound is explored for its use as a fungicide and herbicide due to its ability to inhibit the growth of certain plant pathogens.
Biological Studies: It is used in research to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
Key Comparative Insights
Functional Group Variations :
- The absence of a thioether group in the target compound distinguishes it from Butoconazole, which contains a 2,6-dichlorophenylthio moiety critical for antifungal activity .
- Econazole nitrate includes a methoxy group and an additional 2,4-dichlorophenyl substituent, enhancing its antifungal spectrum compared to the simpler chlorophenyl chain in the target compound .
Biological Activity :
- Butoconazole’s thioether group improves binding to fungal cytochrome P450 enzymes, a mechanism absent in the target compound due to structural simplicity .
- Compounds like 4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole demonstrate how halogen and methyl substitutions at the 5-position can redirect activity toward tubulin inhibition, a divergent pathway from imidazole-based antifungals .
Synthetic Pathways :
- The target compound is synthesized via Grignard reactions and subsequent chlorination (), whereas Butoconazole requires additional steps to introduce the thioether group .
- Econazole’s synthesis involves etherification of a dichlorophenyl intermediate, highlighting the role of oxygen-containing substituents in modulating drug potency .
Purity and Impurities :
Physicochemical Properties
Property | Target Compound | Butoconazole Nitrate | Econazole Nitrate |
---|---|---|---|
Molecular Weight | 269.17 g/mol | 474.79 g/mol | 444.70 g/mol |
Solubility | Not reported | Slightly soluble in water | Poor aqueous solubility |
Storage | Stable at RT | Protect from light, moisture | Protect from light |
Role | Impurity standard | Therapeutic antifungal | Therapeutic antifungal |
Research and Industrial Relevance
- Pharmaceutical Impurity Profiling : The target compound’s role as Butoconazole Impurity 3 underscores its importance in ensuring drug safety and regulatory compliance .
- Structure-Activity Relationship (SAR) Studies : Comparisons with analogues reveal that halogen placement and heteroatom incorporation (e.g., S, O) significantly influence biological activity, guiding the design of next-generation antifungals .
Biological Activity
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antifungal, antibacterial, and anticancer agent. The imidazole ring structure is pivotal in its interaction with various biological targets, making it a significant candidate for drug development.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 1H-imidazole with 1-(2-chloro-4-(4-chlorophenyl)butyl) chloride. This reaction is conducted in the presence of potassium carbonate as a base in an aprotic solvent such as dimethylformamide (DMF) under heated conditions to facilitate nucleophilic substitution. The resulting compound can be purified through recrystallization or chromatography techniques .
Biological Activities
The biological activity of this compound can be categorized into several key areas:
Antifungal Activity
Imidazole derivatives, including this compound, have shown promising antifungal properties. The mechanism involves the inhibition of ergosterol synthesis in fungal cell membranes, which is critical for maintaining cell integrity. Studies indicate that compounds with imidazole moieties effectively target fungal pathogens, making them suitable for developing antifungal agents .
Antibacterial Activity
The antibacterial effects of this compound stem from its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes. Research has demonstrated that imidazole-containing compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antibiotics .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The imidazole ring facilitates interactions with key enzymes and receptors involved in cancer progression. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can coordinate with metal ions in enzyme active sites, inhibiting their function.
- Receptor Binding : It may bind to specific receptors, modulating their signaling pathways and altering cellular responses.
- Cell Membrane Disruption : Its structural properties allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death in pathogens .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study | Cell Line/Organism | Activity Observed | IC50 Value |
---|---|---|---|
MCF-7 (Breast Cancer) | Induces apoptosis | 15.0 µM | |
HepG2 (Liver Cancer) | Cytotoxic effects | 10.5 µM | |
Various Bacteria | Antibacterial activity | Varies |
These findings underscore the compound's versatility as a potential therapeutic agent across multiple domains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole?
The synthesis typically involves multi-step reactions starting with 4-chlorobenzylmagnesium bromide and epichlorohydrin to form intermediates like 4-(4-chlorophenyl)-1-chlorobutan-2-ol. Subsequent steps include nucleophilic substitution with imidazole, chlorination using thionyl chloride, and thioether formation with 2,6-dichlorothiophenol. Reaction conditions (e.g., inert atmosphere, temperature control) and purification via column chromatography are critical for yield optimization .
Q. What is the mechanism of antifungal action for this compound?
As an imidazole derivative, it likely inhibits fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This disrupts membrane integrity and permeability, leading to cell death. Comparative studies with butoconazole (a structural analog) suggest similar sterol synthesis inhibition pathways .
Q. How is the crystal structure of this compound determined for structural validation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Tools like SHELX (for structure solution/refinement) and ORTEP-3 (for visualizing anisotropic displacement ellipsoids) are employed. Data processing suites like WinGX integrate these tools for comprehensive crystallographic analysis .
Q. What analytical techniques ensure purity and quantify the compound in formulations?
High-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy (e.g., characteristic N–H stretching at ~3100 cm⁻¹) are standard. Loss-on-drying tests (e.g., ≤1.0% weight loss under vacuum at 60°C) and mass spectrometry (MS) validate molecular integrity .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields in the final chlorination step?
Systematic variation of reaction parameters (e.g., stoichiometry of thionyl chloride, solvent polarity) and alternative chlorinating agents (e.g., PCl₅) can be explored. Kinetic studies using in situ NMR or GC-MS monitoring may identify side reactions or intermediates requiring stabilization .
Q. How to resolve contradictions in reported biological activities across in vitro vs. in vivo studies?
Discrepancies may arise from bioavailability differences or metabolite formation. Researchers should:
- Perform pharmacokinetic profiling (e.g., plasma stability, tissue distribution).
- Use standardized antifungal assays (e.g., CLSI M27/M38 protocols) with controlled formulation strengths (e.g., 0.25% w/v as a baseline) .
Q. What computational approaches predict structure-activity relationships (SAR) for imidazole derivatives?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) of the imidazole ring and chloro-substituents. Molecular docking (e.g., AutoDock Vina) simulates interactions with CYP51 active sites. Comparative analysis with analogs (e.g., econazole, sulconazole) identifies critical substituents for potency .
Q. What strategies mitigate crystallographic disorder in structural studies of this compound?
Disorder in the chlorophenyl or butyl chains can be addressed by:
- Collecting high-resolution data (≤0.8 Å) at low temperature (e.g., 100 K).
- Using restraints (e.g., SIMU/DELU in SHELXL) during refinement.
- Validating models with residual density maps and Hirshfeld surface analysis .
Q. Methodological Considerations
- Synthetic Replication : Always replicate published procedures with exact reagent grades (e.g., anhydrous solvents) to avoid variability .
- Biological Assays : Include positive controls (e.g., fluconazole) and account for strain-specific antifungal resistance .
- Data Reproducibility : Archive raw crystallographic data (e.g., .CIF files) and deposition codes (e.g., CCDC entries) for peer validation .
Properties
IUPAC Name |
1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2/c14-12-4-1-11(2-5-12)3-6-13(15)9-17-8-7-16-10-17/h1-2,4-5,7-8,10,13H,3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMMKIMXEKRAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CN2C=CN=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233192 | |
Record name | 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67085-12-5 | |
Record name | 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67085-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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